BenchChemオンラインストアへようこそ!

2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Kinase Inhibition Structure-Activity Relationship Data Scarcity

This thiazolo[5,4-b]pyridine benzamide (CAS 863593-31-1) delivers a non-obvious substitution pattern with zero published bioactivity—ideal for diversity screening, novel IP generation, or as a presumptive negative control. Its validated kinase hinge-binder core with a 2-ethoxybenzamide vector offers unique SAR expansion opportunities. Differentiate your pipeline with a scaffold free of prior art redundancy.

Molecular Formula C22H19N3O2S
Molecular Weight 389.47
CAS No. 863593-31-1
Cat. No. B2689899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
CAS863593-31-1
Molecular FormulaC22H19N3O2S
Molecular Weight389.47
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C22H19N3O2S/c1-3-27-19-12-5-4-8-16(19)20(26)24-17-10-6-9-15(14(17)2)21-25-18-11-7-13-23-22(18)28-21/h4-13H,3H2,1-2H3,(H,24,26)
InChIKeyMUZCZGODWMGLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (CAS 863593-31-1): A Thiazolo[5,4-b]pyridine Benzamide Scaffold with Undefined Biological Differentiation


2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (CAS 863593-31-1) is a synthetic, heterocyclic small molecule belonging to the thiazolo[5,4-b]pyridine benzamide class. This scaffold is commonly associated with kinase inhibition, particularly against targets such as VEGFR2, PI3K, and Pim kinases, as evidenced by the extensive patent and crystallographic literature on closely related analogs [1]. However, a search of primary research papers, authoritative databases (ChEMBL, BindingDB, PubChem Bioassay), and patents reveals no publicly available, quantified biological activity data for this specific compound. Its physicochemical properties, including a molecular weight of 389.47 g/mol and a cLogP of approximately 4.8, are consistent with drug-like small molecules, but its precise biochemical target(s) and potency remain uncharacterized in the peer-reviewed literature.

Why Generic Substitution for 2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is Not Currently Evidence-Based


The primary reason generic substitution cannot be rationally evaluated for this compound is a complete absence of baseline performance metrics. In the broader thiazolo[5,4-b]pyridine benzamide class, minor structural permutations—such as variations in the benzamide substituent—can profoundly shift kinase selectivity profiles, as demonstrated by the development of HG-7-85-01, a type II inhibitor of Bcr-Abl, Kit, and PDGFRα . Without specific IC50, Ki, or selectivity data for CAS 863593-31-1, a scientist cannot determine if this molecule behaves as a PI3K inhibitor (like its 4-chloro or N-unsubstituted analogs), a Pim kinase inhibitor, or has a novel polypharmacology. Any assumption of functional equivalence to a structurally similar analog carries a high risk of experimental failure, making evidence-based selection impossible. The user is forced to perform primary screening to establish activity.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide: A Null Result


No Publicly Available Target Engagement or Activity Data Exist for CAS 863593-31-1

A comprehensive search of the ChEMBL, BindingDB, and PubChem Bioassay databases, as well as Google Scholar and PubMed, yields zero quantitative bioactivity records for this compound. In contrast, the closely related structural isomer ML 281 (CAS 1404437-62-2), which shares the same molecular formula (C22H19N3O2S) but is a quinoxalin derivative, is a well-characterized, potent STK33 inhibitor (IC50 = 14 nM) with >700-fold selectivity [1]. The lack of data for the target compound prevents any direct or cross-study comparison.

Kinase Inhibition Structure-Activity Relationship Data Scarcity

The Thiazolo[5,4-b]pyridine Core is a Privileged Kinase Scaffold with Context-Dependent Activity: Class-Level Inference

The thiazolo[5,4-b]pyridine core of the target compound is a known 'privileged scaffold' for kinase ATP-binding site interactions. Crystallographic evidence confirms that this scaffold can adopt the DFG-out conformation in VEGFR2 (PDB: 3VNT), and other analogs are potent PI3Kα inhibitors (IC50 ~ 3.6 nM) [1]. The 2-ethoxybenzamide side chain of CAS 863593-31-1 is distinct from the sulfonamide, reverse amide, or simple phenyl substituents found in these validated inhibitors. This structural divergence means its selectivity and potency cannot be inferred; it could be a potent, selective inhibitor, a promiscuous kinase binder, or completely inactive.

Medicinal Chemistry Kinase Selectivity Scaffold Hopping

Procurement-Driven Application Scenarios for 2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide


Primary Phenotypic or High-Throughput Screening (HTS) for Novel Kinase Targets

Given the complete lack of characterized biological activity, the most scientifically valid application is as a structurally novel member of a diversity-oriented screening library. Its non-obvious substitution pattern relative to known thiazolo[5,4-b]pyridine kinase inhibitors makes it a suitable candidate for phenotypic screening or a high-throughput kinase panel, where the absence of prior art reduces the risk of redundancy.

Chemical Probe Development Starting Point for Underexplored Kinases

If a research group has identified a kinase without high-quality chemical probes, this compound could serve as a starting point for a medicinal chemistry campaign. The thiazolo[5,4-b]pyridine core is a validated kinase hinge-binder, and the 2-ethoxybenzamide group offers vectors for further optimization. Procurement would be for the purpose of establishing initial structure-activity relationships (SAR) where none currently exist.

Negative Control or Selectivity Counter-Screen Compound

In screens involving known thiazolo[5,4-b]pyridine-based inhibitors (e.g., PI3K, VEGFR2, or Pim kinase inhibitors), this compound could be purchased as a presumptive negative control, provided it is first confirmed to be inactive against the primary target. Its structural similarity without proven activity makes it valuable for ruling out scaffold-specific assay interference or non-specific binding.

Intellectual Property (IP) and Freedom-to-Operate (FTO) Analysis Reference

For organizations developing kinase inhibitors, procuring this specific, discrete compound from a reputable vendor is essential for use as a tangible reference standard in patent drafting and FTO evaluations. Its precise structural identity, confirmed by the vendor's certificate of analysis, supports the demarcation of novel chemical matter from prior art exemplified only by the Markush structures found in patents.

Quote Request

Request a Quote for 2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.